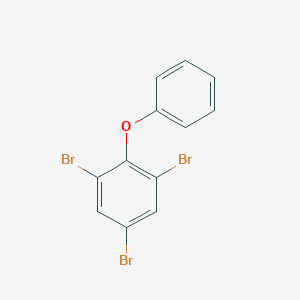

2,4,6-Tribromodiphenyl ether

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-phenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Br3O/c13-8-6-10(14)12(11(15)7-8)16-9-4-2-1-3-5-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVZAPPGLBLTACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60477017 | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155999-95-4 | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155999954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4,6-Tribromodiphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60477017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIBROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R013X1Y292 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 2,4,6-Tribromodiphenyl Ether (BDE-30)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating BDE-30 in the Landscape of Environmental Contaminants

2,4,6-Tribromodiphenyl ether, also known by its congener designation BDE-30, is a member of the polybrominated diphenyl ether (PBDE) class of compounds.[1] These synthetic organobromine chemicals have been extensively utilized as flame retardants in a vast array of consumer and industrial products, including plastics, textiles, and electronics, to inhibit or slow the spread of fire.[2][3][4] While effective in their primary application, the chemical stability and lipophilic nature of PBDEs contribute to their persistence in the environment, bioaccumulation in food webs, and potential for adverse health effects.[5][6][7]

BDE-30, specifically, serves as an important analytical standard for the environmental monitoring of lower-brominated PBDEs.[8] Understanding its fundamental properties, analytical methodologies, and toxicological profile is critical for researchers assessing environmental contamination, for toxicologists studying the effects of persistent organic pollutants (POPs), and for professionals in drug development who must consider the metabolic pathways and potential interactions of environmental contaminants. This guide provides a consolidated technical overview of BDE-30, grounded in established scientific principles and methodologies.

Chemical Identity and Physicochemical Properties

The unique identity and behavior of BDE-30 are dictated by its molecular structure and resulting physical properties. The CAS (Chemical Abstracts Service) number provides a definitive identifier for this specific chemical substance.

The CAS Number for this compound is 155999-95-4 .[1][8]

A summary of its key identifiers and computed physicochemical properties is presented below. These parameters are fundamental for designing analytical experiments, predicting environmental transport, and understanding its toxicokinetic profile. The high octanol-water partition coefficient (LogP), for example, indicates a strong tendency to associate with lipids and organic matter, underpinning its bioaccumulative potential.

| Property | Value | Source |

| CAS Number | 155999-95-4 | [1][8] |

| Synonyms | BDE-30, PBDE 30, 1,3,5-Tribromo-2-phenoxybenzene | [1] |

| Molecular Formula | C₁₂H₇Br₃O | [1][8] |

| Molecular Weight | 406.89 g/mol | [1][8] |

| IUPAC Name | 1,3,5-tribromo-2-phenoxybenzene | [1] |

| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2Br)Br)Br | [1] |

| Computed LogP | 5.5 | [1] |

Synthesis and Industrial Relevance

While BDE-30 is not a primary commercial product itself, it is a congener found within technical PBDE mixtures and can be formed through the degradation of more highly brominated ethers. Its synthesis in a laboratory setting for use as an analytical standard typically follows established principles of organic chemistry.

The primary synthetic routes for producing brominated diphenyl ethers include:

-

Direct Bromination: This involves the electrophilic aromatic substitution of diphenyl ether with bromine (Br₂), often in the presence of a Lewis acid catalyst. The degree and position of bromination are controlled by reaction conditions and stoichiometry.

-

Ullmann Condensation: This method involves the copper-catalyzed coupling of a brominated phenol with a brominated benzene derivative.[9] For BDE-30, this could involve reacting 2,4,6-tribromophenol with a suitable phenoxy source or a related coupling reaction.

The causality behind these methods lies in the activation of the aromatic rings. In direct bromination, the catalyst polarizes the Br-Br bond, creating a potent electrophile. In the Ullmann reaction, copper facilitates the formation of the critical ether linkage between the two aromatic rings.

Analytical Methodologies: A Validated Protocol

Accurate quantification of BDE-30 in complex matrices such as soil, sediment, water, and biological tissues is paramount for exposure and risk assessment. The U.S. Environmental Protection Agency (EPA) Method 1614A provides a robust framework for the analysis of PBDEs by high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[10] A generalized workflow for such an analysis is presented below.

Diagram: General Analytical Workflow for BDE-30

Sources

- 1. This compound | C12H7Br3O | CID 12073149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brominated flame retardants | EFSA [efsa.europa.eu]

- 3. Brominated Flame Retardants & Toxicity | RTI [rti.org]

- 4. Brominated flame retardant - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 7. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 8. isotope.com [isotope.com]

- 9. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]

- 10. epa.gov [epa.gov]

Introduction: Situating 2,4,6-Tribromodiphenyl Ether in the Brominated Flame Retardant Landscape

An In-depth Technical Guide to 2,4,6-Tribromodiphenyl Ether in Flame Retardant Mixtures

Polybrominated diphenyl ethers (PBDEs) represent a class of organobromine compounds historically incorporated into a vast array of consumer and industrial products to reduce their flammability.[1] These additive flame retardants are not chemically bound to the polymer matrix, which facilitates their release into the environment over the product's lifecycle.[2] The congener this compound (2,4,6-TBDPE), also identified as PBDE 30, is a lower-brominated PBDE.[3] While commercial production has historically focused on penta-, octa-, and deca-BDE mixtures, the study of individual congeners like 2,4,6-TBDPE is critical.[4] Understanding its properties, behavior, and analytical challenges is essential for researchers assessing the environmental burden and toxicological risks associated with the legacy and ongoing use of brominated flame retardants (BFRs). This guide provides a technical overview of 2,4,6-TBDPE, from its fundamental mechanism of action to detailed analytical protocols for its detection.

Section 1: Core Chemical and Physical Characteristics

A foundational understanding of a compound's physicochemical properties is paramount as it dictates its environmental partitioning, bioavailability, and the strategic choices made during analytical method development. The properties of 2,4,6-TBDPE are summarized below.

| Property | Value | Source |

| IUPAC Name | 1,3,5-tribromo-2-phenoxybenzene | PubChem[3] |

| Synonyms | PBDE 30, 2,4,6-tribromophenyl phenyl ether | PubChem[3] |

| Molecular Formula | C₁₂H₇Br₃O | PubChem[3] |

| Molecular Weight | 406.89 g/mol | PubChem[3][5] |

| CAS Number | 155999-95-4 | PubChem[3] |

These properties, particularly the high molecular weight and presence of three bromine atoms, suggest a compound with low water solubility and a high affinity for organic matrices and lipids, characteristics typical of persistent organic pollutants (POPs).[6]

Section 2: Role and Mechanism in Flame Retardant Formulations

The efficacy of 2,4,6-TBDPE, like other BFRs, is rooted in its ability to interrupt the combustion cycle at a fundamental, chemical level. This action primarily occurs in the gas phase, making it a highly efficient method for flame suppression.

Gas-Phase Radical Scavenging: The Primary Mechanism

Combustion is a self-sustaining exothermic chain reaction driven by highly reactive free radicals, primarily hydrogen (H•) and hydroxyl (HO•) radicals. Brominated flame retardants function by interfering with this propagation cycle.[7] Upon heating, the C-Br bonds in the 2,4,6-TBDPE molecule cleave, releasing bromine radicals (Br•) into the gaseous phase where the fire is active.[7] These bromine radicals are potent scavengers of the combustion-driving H• and HO• radicals, converting them into less reactive species like hydrogen bromide (HBr). HBr can then further participate in the radical quenching cycle, creating a catalytic suppression of the flame chemistry. This significantly slows or extinguishes the combustion process.

Caption: Gas-Phase Flame Retardancy Mechanism.

Synergistic Formulations

In many commercial applications, BFRs are used in conjunction with synergists like antimony trioxide (Sb₂O₃). The HBr generated from the BFR reacts with antimony trioxide to form antimony tribromide (SbBr₃). SbBr₃ is volatile and acts in the gas phase, contributing to the radical scavenging mechanism and also forming a dense vapor layer that can help to shield the polymer surface from heat and oxygen.

Section 3: Plausible Synthesis Pathway

While specific industrial synthesis routes for individual PBDE congeners are often proprietary, a chemically sound pathway can be postulated based on established organic reactions for similar molecules. The Ullmann condensation is a classic method for forming diaryl ethers. A plausible synthesis for 2,4,6-TBDPE would involve the reaction of a phenoxide with an activated aryl halide in the presence of a copper catalyst.

A likely route begins with the bromination of phenol to produce the key intermediate, 2,4,6-tribromophenol (TBP).[8][9] This intermediate can then be coupled with a suitable phenoxy source. Alternatively, diphenyl ether can be directly brominated, but controlling the specific isomer formation to yield 2,4,6-TBDPE exclusively is challenging and typically results in a mixture of congeners.[10]

Sources

- 1. Polybrominated diphenyl ethers - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. This compound | C12H7Br3O | CID 12073149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Brominated flame retardants: cause for concern? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,4',6-Tribromodiphenyl ether | C12H7Br3O | CID 12073151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. helcom.fi [helcom.fi]

- 9. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. EP0341295A1 - Process for producing 4,4'-dibromodiphenyl ether - Google Patents [patents.google.com]

Methodological & Application

Application Notes and Protocols for the Extraction of 2,4,6-Tribromodiphenyl Ether from Soil and Sediment

Authored by: A Senior Application Scientist

Introduction: 2,4,6-Tribromodiphenyl ether (BDE-28) is a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants. These persistent organic pollutants (POPs) are of significant environmental concern due to their ubiquity, potential for bioaccumulation, and adverse health effects, including neurodevelopmental toxicity.[1][2] Accurate and reliable quantification of BDE-28 in complex environmental matrices like soil and sediment is crucial for environmental monitoring, risk assessment, and understanding its fate and transport. This document provides a comprehensive guide for researchers, scientists, and professionals involved in the analysis of BDE-28, detailing robust extraction and clean-up protocols.

The extraction of BDE-28 from solid matrices is a critical step that dictates the overall analytical performance. The choice of extraction technique is governed by factors such as the physicochemical properties of the analyte, the nature of the sample matrix, desired sample throughput, and available instrumentation. This guide will focus on two widely adopted and effective methods: Pressurized Liquid Extraction (PLE) and Ultrasonic-Assisted Extraction (UAE), followed by essential post-extraction clean-up procedures.

Principles of Extraction and Clean-up

The fundamental principle behind extracting BDE-28 from soil and sediment is the partitioning of the analyte from the solid matrix into a liquid solvent. This process is influenced by the solvent's polarity, temperature, and pressure. Soil and sediment are complex mixtures of organic matter, minerals, and potential interferents. Therefore, a multi-step approach involving extraction followed by a rigorous clean-up is imperative to isolate the target analyte and remove co-extracted matrix components that can interfere with subsequent instrumental analysis.

Extraction Techniques:

-

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE utilizes elevated temperatures and pressures to enhance extraction efficiency and reduce solvent consumption and extraction time compared to traditional methods like Soxhlet.[3] The high temperature increases the solubility and diffusion rate of the analyte, while the high pressure maintains the solvent in its liquid state above its boiling point, facilitating better penetration into the sample matrix.[3]

-

Ultrasonic-Assisted Extraction (UAE): This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the sample surface generates localized high pressure and temperature, disrupting the sample matrix and enhancing the mass transfer of the analyte into the solvent.[4] UAE is a relatively simple, fast, and cost-effective method.

Clean-up Techniques:

Following extraction, the crude extract contains BDE-28 along with a host of co-extracted substances such as lipids, humic acids, and other organic compounds. These interferences can negatively impact the analytical column's performance and the accuracy of the mass spectrometer's detection. Common clean-up strategies include:

-

Solid-Phase Extraction (SPE): SPE is a chromatographic technique used to isolate and concentrate analytes from a solution. The extract is passed through a cartridge packed with a solid adsorbent (e.g., silica gel, Florisil, or alumina).[5][6] By selecting the appropriate sorbent and elution solvents, BDE-28 can be selectively retained and then eluted, while interferences are either washed away or remain bound to the sorbent.

-

Gel Permeation Chromatography (GPC): GPC separates molecules based on their size. It is particularly effective in removing high-molecular-weight interferences like lipids and polymers from the extract.[7]

Experimental Protocols

Pressurized Liquid Extraction (PLE) Protocol

This protocol is designed for the efficient extraction of BDE-28 from soil and sediment samples.

Materials and Reagents:

-

Pressurized Liquid Extraction System

-

Extraction cells (e.g., 33 mL)

-

Cellulose filters

-

Diatomaceous earth (or Hydromatrix)

-

Anhydrous sodium sulfate, baked at 450°C for 4 hours

-

Solvents: n-Hexane, Dichloromethane (DCM), Acetone (pesticide grade or equivalent)

-

Internal/surrogate standards (e.g., 13C-labeled BDE-28)

Step-by-Step Methodology:

-

Sample Preparation:

-

Air-dry the soil or sediment sample and sieve it through a 2 mm mesh to remove large debris.

-

Homogenize the sieved sample thoroughly.

-

Weigh approximately 10 g of the homogenized sample and mix it with an equal amount of diatomaceous earth to improve solvent flow.

-

-

Cell Loading:

-

Place a cellulose filter at the bottom of the extraction cell.

-

Add a layer of anhydrous sodium sulfate (approx. 1-2 g).

-

Transfer the sample-diatomaceous earth mixture into the cell.

-

Spike the sample with an appropriate internal/surrogate standard.

-

Top the sample with another layer of anhydrous sodium sulfate.

-

Fill any remaining void space with diatomaceous earth.

-

-

PLE System Parameters:

-

Extract Collection and Concentration:

-

Collect the extract in a clean collection vial.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator. The water bath temperature should be kept low (≤ 30°C) to prevent the loss of the analyte.[9]

-

Caption: Workflow for Pressurized Liquid Extraction of BDE-28.

Ultrasonic-Assisted Extraction (UAE) Protocol

This protocol offers a simpler and faster alternative to PLE for the extraction of BDE-28.

Materials and Reagents:

-

Ultrasonic bath or probe sonicator

-

Centrifuge and centrifuge tubes (glass, with PTFE-lined caps)

-

Vortex mixer

-

Anhydrous sodium sulfate, baked at 450°C for 4 hours

-

Solvents: Ethyl acetate or a mixture of Dichloromethane:n-Hexane (1:1, v/v)[4][7]

-

Internal/surrogate standards (e.g., 13C-labeled BDE-28)

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare the soil or sediment sample as described in the PLE protocol (air-dry, sieve, homogenize).

-

Weigh approximately 5 g of the homogenized sample into a glass centrifuge tube.

-

-

Extraction:

-

Spike the sample with an appropriate internal/surrogate standard.

-

Add 10 mL of the extraction solvent (e.g., Dichloromethane:n-Hexane 1:1, v/v).[7]

-

Vortex the mixture for 1 minute.

-

Place the tube in an ultrasonic bath and sonicate for 30-60 minutes at a controlled temperature (e.g., 25°C).[7]

-

Alternatively, use a probe sonicator for a shorter duration (e.g., 2-5 minutes) with pulsed cycles to prevent overheating.

-

-

Separation and Collection:

-

Centrifuge the tube at approximately 2500 rpm for 10 minutes to separate the solvent from the solid matrix.

-

Carefully decant the supernatant (the solvent extract) into a clean flask.

-

Repeat the extraction process (steps 2 and 3) two more times with fresh solvent.

-

Combine all the extracts.

-

-

Drying and Concentration:

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the dried extract to approximately 1 mL using a gentle stream of nitrogen or a rotary evaporator.

-

Caption: Workflow for Ultrasonic-Assisted Extraction of BDE-28.

Post-Extraction Clean-up Protocol: Solid-Phase Extraction (SPE)

This protocol describes a common clean-up procedure using a multi-layer silica/alumina SPE cartridge.

Materials and Reagents:

-

SPE cartridges (e.g., packed with layers of silica gel and alumina)

-

SPE vacuum manifold

-

Anhydrous sodium sulfate

-

Solvents: n-Hexane, Dichloromethane (DCM)

-

Concentrated sulfuric acid (for acid-activated silica)

Step-by-Step Methodology:

-

SPE Cartridge Preparation:

-

If preparing in-house, create a multi-layer column by packing a glass column with glass wool at the bottom, followed by layers of neutral alumina, neutral silica gel, and acid-activated silica gel, with a final layer of anhydrous sodium sulfate on top.

-

Alternatively, use commercially available pre-packed cartridges.

-

-

Cartridge Conditioning:

-

Pre-rinse the SPE cartridge with 10 mL of DCM followed by 10 mL of n-Hexane. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Carefully load the 1 mL concentrated extract onto the top of the SPE cartridge.

-

Rinse the sample vial with a small amount of n-Hexane and add it to the cartridge to ensure complete transfer.

-

-

Elution:

-

Fraction 1 (Interferences): Elute the cartridge with 15 mL of n-Hexane. This fraction typically contains non-polar interferences like aliphatic hydrocarbons and is usually discarded.

-

Fraction 2 (Analyte): Elute the cartridge with 20 mL of a mixture of n-Hexane:DCM (e.g., 1:1, v/v). This fraction will contain BDE-28.[7] The exact solvent composition and volume may need optimization based on the specific sorbents used.

-

-

Final Concentration:

-

Collect the second fraction and concentrate it to a final volume of 1 mL or less under a gentle stream of nitrogen.

-

The sample is now ready for instrumental analysis.

-

Data Presentation

| Parameter | Pressurized Liquid Extraction (PLE) | Ultrasonic-Assisted Extraction (UAE) |

| Sample Size | 5-20 g | 2-10 g |

| Solvent System | n-Hexane:DCM (1:1) or n-Hexane:Acetone (4:1)[5][6] | Ethyl acetate or DCM:n-Hexane (1:1)[4][7] |

| Temperature | 100-120°C[8] | Ambient to slightly elevated |

| Pressure | 1500 psi[8] | Atmospheric |

| Extraction Time | 20-30 minutes per sample | 30-60 minutes per batch |

| Solvent Volume | 30-50 mL per sample | 30-50 mL per sample |

| Typical Recovery | 85-115% | 81-104%[4] |

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

The quantitative determination of BDE-28 is typically performed using a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Gas Chromatograph (GC): A capillary column with a low-polarity stationary phase (e.g., DB-5MS) is commonly used for the separation of PBDEs.[10][11]

-

Injection: Split/splitless injection is a common technique, though care must be taken with high inlet temperatures which can cause degradation of some PBDEs.[12]

-

Mass Spectrometer (MS): The MS can be operated in different modes:

-

Electron Impact (EI): Provides characteristic fragmentation patterns for structural confirmation.

-

Electron Capture Negative Ionization (ECNI): Offers high sensitivity for halogenated compounds like BDE-28.[13]

-

Tandem Mass Spectrometry (MS/MS): Provides enhanced selectivity by monitoring specific precursor-to-product ion transitions, which is particularly useful for complex matrices.[14]

-

Typical GC-MS Parameters:

| Parameter | Setting |

| Column | DB-5MS (or equivalent), 15-30 m x 0.25 mm ID x 0.1-0.25 µm film thickness[10][13] |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Injector Temp. | 250-280°C |

| Oven Program | Ramped temperature program (e.g., 100°C hold 2 min, ramp to 300°C at 10°C/min, hold 10 min) |

| MS Mode | ECNI or EI-SIM/MS-MS |

| Quantification Ion | m/z 406 (for BDE-28 in ECNI) |

References

-

ResearchGate. (2025). Determination of polybrominated diphenyl ethers in soil by ultrasonic assisted extraction and gas chromatography mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review. Retrieved from [Link]

-

United States Environmental Protection Agency. (n.d.). Analysis of Polybrominated Diphenyl Ethers (PBDEs) and other Flame Retardants in Air and Precipitation Samples. Retrieved from [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. Retrieved from [Link]

-

ResearchGate. (2016). A Purification Method for 10 Polybrominated Diphenyl Ethers in Soil Using Accelerated Solvent Extraction-Solid Phase Extraction. Retrieved from [Link]

-

PubMed. (2006). Determination of polybrominated diphenyl ethers in soil by ultrasonic assisted extraction and gas chromatography mass spectrometry. Retrieved from [Link]

-

FMS, Inc. (n.d.). One Step Extraction, Cleanup, and Concentrations for PBDEs in Soil Samples. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Tribromophenol. Retrieved from [Link]

-

Shimadzu. (n.d.). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and Quantitation System with a Database. Retrieved from [Link]

-

Polish Journal of Environmental Studies. (2015). Determining Polybrominated Diphenyl Ethers in Surface Waters of Western Pomerania Using Gas Chromatography with Electron Capture. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Determination of 41 polybrominated diphenyl ethers in soil using a pressurised solvent extraction and GC-NCI-MS method. Retrieved from [Link]

-

PubMed. (2013). Focused ultrasound assisted extraction for the determination of PBDEs in vegetables and amended soil. Retrieved from [Link]

-

Agilent Technologies. (n.d.). GC/MS Analysis of Polybrominated Flame Retardants. Retrieved from [Link]

-

OceanBestPractices. (n.d.). Determination of polybrominated diphenyl ethers (PBDEs) in sediment and biota. Retrieved from [Link]

-

National Institutes of Health. (2023). Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants. Retrieved from [Link]

-

ResearchGate. (2025). An Improved Method for Determination of Polychlorinated Biphenyls and Polybrominated Diphenyl Ethers in Sediment by Ultrasonic Solvent Extraction Followed by Stir Bar Sorptive Extraction Coupled to TD–GC–MS. Retrieved from [Link]

-

ResearchGate. (2025). Determination of decabromodiphenyl ether in sediments using selective pressurized liquid extraction followed by GC-NCI-MS. Retrieved from [Link]

-

ResearchGate. (2025). Selective pressurized liquid extraction of replacement and legacy brominated flame retardants from soil. Retrieved from [Link]

-

National Institutes of Health. (2022). Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2025). Methods for Determination Of Polybrominated Diphenyl Ethers in Environmental Samples-Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). A pretreatment method combined matrix solid-phase dispersion with dispersive liquid–liquid micro-extraction for polybrominated diphenyl ethers in vegetables through quantitation of gas chromatography-tandem mass spectrometry (GC-MS). Retrieved from [Link]

-

ResearchGate. (n.d.). Probing the debromination of the flame retardant decabromodiphenyl ether in sediments of a boreal lake. Retrieved from [Link]

Sources

- 1. agilent.com [agilent.com]

- 2. researchgate.net [researchgate.net]

- 3. Pressurized Liquid Extraction: A Powerful Tool to Implement Extraction and Purification of Food Contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of polybrominated diphenyl ethers in soil by ultrasonic assisted extraction and gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. repository.oceanbestpractices.org [repository.oceanbestpractices.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Instrumental methods and challenges in quantifying polybrominated diphenyl ethers in environmental extracts: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. epa.gov [epa.gov]

- 14. shimadzu.com [shimadzu.com]

Definitive Quantification of 2,4,6-Tribromodiphenyl Ether (BDE-28) in Biota: A Validated Protocol for High-Confidence Analysis

An Application Note for the Life Sciences and Environmental Monitoring Sector

Abstract: This document provides a comprehensive, field-proven guide for the accurate and precise quantification of 2,4,6-tribromodiphenyl ether (BDE-28) in biological matrices. As a member of the polybrominated diphenyl ethers (PBDEs), a class of persistent and bioaccumulative brominated flame retardants (BFRs), BDE-28 is a key target analyte in environmental monitoring and food safety programs.[1][2] This application note moves beyond a simple recitation of steps to detail the causality behind the protocol, emphasizing a self-validating system through rigorous quality control. The methodology described herein is grounded in established regulatory frameworks, such as U.S. EPA Method 1614A, and is designed for researchers, analytical scientists, and laboratory professionals requiring high-quality, defensible data.[3]

Introduction: The Analytical Imperative

Polybrominated diphenyl ethers (PBDEs) are a class of 209 distinct congeners that have been widely used as flame retardants in a variety of consumer and industrial products.[3] Their chemical stability, a desirable trait for fire prevention, unfortunately also contributes to their environmental persistence. Due to their lipophilic nature, PBDEs bioaccumulate in fatty tissues and biomagnify through the food web, posing potential risks including neurodevelopmental toxicity and endocrine disruption.[1]

The reliable measurement of specific congeners like this compound (BDE-28) in biota is therefore critical for assessing environmental contamination, understanding toxicological exposure, and enforcing regulatory standards.[1][4] The complexity of biological samples, which are rich in lipids and other potential interferences, demands a robust analytical methodology that ensures both high sensitivity and high selectivity.

This guide outlines a complete workflow, from sample preparation to instrumental analysis, built upon the principles of isotope dilution mass spectrometry. This approach provides a self-validating system where analyte losses at any stage of the process are accounted for, ensuring the highest degree of accuracy and trustworthiness in the final reported concentration.

The Analytical Workflow: A Holistic Overview

The successful quantification of BDE-28 is a multi-stage process. Each step is designed to progressively isolate the target analyte from the sample matrix and prepare it for instrumental detection. The overall logic of the workflow is to maximize recovery, minimize contamination, and remove interfering compounds.

Figure 1: High-level experimental workflow for BDE-28 quantification in biota.

Detailed Protocols and Methodologies

Part 1: Sample Preparation and Extraction

The objective of this stage is to efficiently transfer BDE-28 from the solid tissue matrix into an organic solvent while minimizing the co-extraction of interfering substances.

Protocol 1: Tissue Extraction based on EPA Method 1614A [3]

-

Homogenization: Weigh approximately 20 g of the tissue sample into a clean blender. Homogenize until a uniform paste is achieved. This step is critical to ensure that the 10 g subsample taken for analysis is representative of the whole sample.[3]

-

Subsampling and Fortification: Transfer a 10 g aliquot of the homogenized tissue to a clean beaker. Fortify (spike) the sample with a known amount of isotopically labeled internal standards, including a labeled analog of BDE-28 (e.g., ¹³C₁₂-BDE-28).

-

Causality: The internal standard acts as a surrogate for the native BDE-28. Since they are chemically identical, any loss of the internal standard during extraction and cleanup is assumed to be proportional to the loss of the native analyte. This is the foundation of accurate quantification via isotope dilution.

-

-

Drying: Add anhydrous sodium sulfate and mix thoroughly with a clean stainless steel spatula until the sample is a free-flowing powder. This removes water, which can reduce the efficiency of the nonpolar extraction solvent. Allow the mixture to dry for at least 30 minutes.[3]

-

Soxhlet Extraction: Transfer the dried sample mixture to a Soxhlet extraction thimble. Place the thimble in a Soxhlet extractor with approximately 300 mL of methylene chloride. Extract the sample for 18-24 hours.[3]

-

Expertise: Soxhlet extraction is a proven, exhaustive technique that provides high extraction efficiency for persistent organic pollutants (POPs) from complex matrices. While slower than modern methods like Accelerated Solvent Extraction (ASE) or QuEChERS, its robustness makes it a benchmark method.[5][6][7]

-

-

Lipid Content Determination: After extraction, carefully concentrate the extract to about 5 mL using a rotary evaporator. Transfer a small, known volume (e.g., 1 mL of the 5 mL) to a pre-weighed pan, evaporate the solvent completely, and weigh the residual lipid mass.[8]

-

Causality: Since BDEs are lipophilic, their concentrations are often normalized to the lipid content of the tissue. This allows for more meaningful comparisons between samples and species with different fat contents.

-

Part 2: Extract Cleanup

The crude extract contains high concentrations of lipids and other co-extracted matrix components that must be removed prior to instrumental analysis to prevent chromatographic interference and ion source contamination.

Protocol 2: Multi-Layer Silica Gel Cleanup

-

Column Preparation: Prepare a multi-layer chromatography column by packing, from bottom to top: a glass wool plug, 10 g of activated neutral silica gel, 10 g of acid silica gel (40% H₂SO₄ w/w), 2 g of neutral silica gel, and 10 g of anhydrous sodium sulfate.

-

Expertise: This multi-layer arrangement is highly effective. The acid silica gel oxidizes and retains the bulk of the lipids, while the neutral silica provides chromatographic separation.

-

-

Elution: Pre-wet the column with hexane. Load the concentrated crude extract onto the top of the column. Elute the BDEs from the column using a suitable solvent mixture, typically a combination of hexane and methylene chloride. The exact solvent scheme should be validated to ensure quantitative recovery of BDE-28.

-

Trustworthiness: The performance of the cleanup step is monitored by spiking the crude extract with a labeled "cleanup standard" before loading it onto the column. The recovery of this standard provides a direct measure of the cleanup efficiency.[3]

-

Part 3: Instrumental Analysis

The final stage involves the separation, detection, and quantification of BDE-28 using gas chromatography coupled with mass spectrometry.

Protocol 3: GC-MS/MS Analysis

-

Preparation for Injection: Concentrate the clean extract to a final volume of 20-50 µL under a gentle stream of nitrogen. Just prior to analysis, add a labeled "recovery standard" (also known as a syringe or injection standard).

-

Causality: The recovery standard is added immediately before injection to allow the instrument to correct for variations in injection volume.

-

-

Instrumental Separation: Inject an aliquot (e.g., 1-2 µL) of the final extract into the GC-MS/MS system. Gas chromatography is the standard technique for separating PBDEs from other congeners and potential interferences.[9][10]

-

Expertise: While high-resolution mass spectrometry (HRMS) is stipulated by EPA Method 1614A for its excellent sensitivity and selectivity, triple quadrupole mass spectrometry (GC-MS/MS) is a widely accepted and powerful alternative.[3][11] It offers exceptional selectivity through Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented, and a resulting product ion is monitored. This "double mass filtering" effectively eliminates chemical noise from the matrix.[12]

-

-

Quantification: The concentration of native BDE-28 is calculated using the isotope dilution method, based on the relative response of the native analyte to its co-eluting ¹³C-labeled internal standard.

Figure 2: Logical flow of the isotope dilution calculation for BDE-28.

Table 1: Typical GC-MS/MS Instrumental Parameters

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| GC Column | DB-5ms (or equivalent), 15-30 m x 0.25 mm ID x 0.1-0.25 µm film | A low-polarity column provides good separation for PBDE congeners. Shorter columns can improve the response of higher brominated congeners.[13] |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of analyte onto the column for trace-level detection. |

| Inlet Temperature | 280-300 °C | Ensures rapid volatilization of the analytes. |

| Carrier Gas | Helium, constant flow (~1.2 mL/min) | Inert gas for carrying analytes through the column. |

| Oven Program | Start at 100°C, ramp to 320°C | A temperature gradient is required to elute compounds with a wide range of boiling points. |

| Mass Spectrometer | ||

| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization technique for GC-MS. |

| MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor -> product ion transitions. |

| Transfer Line Temp | 300-320 °C | Prevents condensation of less volatile analytes before they reach the ion source. |

| Ion Source Temp | 250-300 °C | Optimizes ionization efficiency. |

| Example MRM | BDE-28: m/z 406 -> m/z 247 | Specific transitions must be empirically determined and optimized. |

A Self-Validating System: Quality Assurance and Control

The trustworthiness of the data is paramount. A robust QA/QC protocol is not optional; it is integral to the entire analytical process and validates the results of every sample batch.[1]

Table 2: Essential QA/QC Checks and Acceptance Criteria

| QC Sample | Purpose | Frequency | Typical Acceptance Criteria |

| Method Blank | To assess for contamination during the entire process.[14] | One per batch of 20 samples | Below the Limit of Quantification (LOQ). |

| Laboratory Control Sample (LCS) | To assess method accuracy on a clean matrix. | One per batch | 70-130% recovery of spiked analytes. |

| Matrix Spike / Spike Duplicate (MS/MSD) | To assess method accuracy and precision in a specific sample matrix. | One pair per batch | 70-130% recovery; <20% Relative Percent Difference (RPD). |

| Internal Standard Recovery | To ensure extraction and cleanup efficiency was acceptable for each sample. | Every sample | 40-130% recovery. |

| Certified Reference Material (CRM) | To assess the overall accuracy and traceability of the method.[4][15] | One per batch, or as needed | Measured value should be within the certified range of the CRM. |

Authoritative Grounding with Certified Reference Materials (CRMs):

The analysis of CRMs is the most definitive way to validate an analytical method. These are materials, such as fish tissue or sediment, that have been rigorously characterized by multiple laboratories to assign a certified concentration value with a stated uncertainty.[15] The successful analysis of a CRM demonstrates that the laboratory's entire process—from extraction to calculation—is accurate and traceable to international standards.

Table 3: Example Certified Values for BDE-28 in Biota CRMs

| CRM ID | Matrix | Certified BDE-28 Value (µg/kg) | Issuing Body |

| IAEA-435A | Tuna Fish Homogenate | 1.26 ± 0.25 | International Atomic Energy Agency |

| ERM-CE102 | Fish Tissue | 0.0077 (Indicative Value) | Joint Research Centre, European Commission[1] |

References

-

Ricci, M., et al. (2020). State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials. Analytical and Bioanalytical Chemistry, 412, 5463–5477. [Link]

-

U.S. Environmental Protection Agency. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]

-

U.S. Environmental Protection Agency. (n.d.). Analytical Methods for Fish Tissues. [Link]

-

International Atomic Energy Agency. (2022). Certified Reference Material IAEA-435A: Tuna Homogenate for Trace Elements and Methylmercury. [Link]

-

Sapozhnikova, Y., et al. (2015). Evaluation of a Fast and Simple Sample Preparation Method for Polybrominated Diphenyl Ether (PBDE) Flame Retardants and Dichlorodiphenyltrichloroethane (DDT) Pesticides in Fish for Analysis by ELISA Compared with GC-MS/MS. Journal of Agricultural and Food Chemistry, 63(18), 4429-34. [Link]

-

Shimadzu. (n.d.). Analysis Method of Polybrominated Diphenyl Ethers Using GC-MS and GC-MS/MS Coupled With an Automated Identification and. [Link]

-

Agency for Toxic Substances and Disease Registry. (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

Sapozhnikova, Y., et al. (2015). Evaluation of a Fast and Simple Sample Preparation Method for Polybrominated Diphenyl Ether (PBDE) Flame Retardants and Dichlorodiphenyltrichloroethane (DDT) Pesticides in Fish for Analysis by ELISA Compared with GC-MS/MS. ResearchGate. [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. [Link]

-

U.S. Environmental Protection Agency. (2012). Quality Assurance Project Plan for Fish Sample Preparation and Analysis. [Link]

-

Hedman, J. (2015). Validation of a Cleanup Method for Analysis of Novel Brominated Flame Retardants in Biota Matrices. Diva-portal.org. [Link]

-

Šebková, K., et al. (2022). Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry. Foods, 11(2), 195. [Link]

-

Wellington Laboratories. (n.d.). Certified Reference Materials (CRMs) for the Analysis of Persistent Organic Pollutants (POPs) in Environmental Samples. [Link]

-

de la Calle, B., et al. (2020). State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials. Pure.au.dk. [Link]

-

National Institute of Standards and Technology. (n.d.). Standard Reference Materials Available from the National Institute of Standards and Technology for the Analysis of Brominated Flame Retardants. [Link]

-

Olutona, G. O., et al. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 11(1), 75. [Link]

Sources

- 1. State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. diva-portal.org [diva-portal.org]

- 3. epa.gov [epa.gov]

- 4. pure.au.dk [pure.au.dk]

- 5. Evaluation of a Fast and Simple Sample Preparation Method for Polybrominated Diphenyl Ether (PBDE) Flame Retardants and Dichlorodiphenyltrichloroethane (DDT) Pesticides in Fish for Analysis by ELISA Compared with GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. epa.gov [epa.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. mdpi.com [mdpi.com]

- 11. shimadzu.com [shimadzu.com]

- 12. agilent.com [agilent.com]

- 13. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

Application Note: High-Precision Quantification of 2,4,6-Tribromodiphenyl Ether in Environmental Matrices using Isotope Dilution Mass Spectrometry

Abstract

This document provides a detailed methodological guide for the quantitative analysis of 2,4,6-Tribromodiphenyl ether (BDE-30), a member of the polybrominated diphenyl ethers (PBDEs) class of flame retardants, in environmental samples. PBDEs are persistent organic pollutants of significant toxicological concern, necessitating highly accurate and sensitive analytical methods for their monitoring.[1][2] This application note details a robust protocol based on the principle of isotope dilution mass spectrometry (IDMS), a premier analytical technique for achieving the highest level of accuracy and precision in quantification.[3][4] The described workflow is primarily based on the U.S. Environmental Protection Agency (EPA) Method 1614A, which employs high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS).[5][6] While this note focuses on BDE-30, the principles and procedures are broadly applicable to other PBDE congeners, such as the frequently studied 2,4,4'-Tribromodiphenyl ether (BDE-28).

Introduction: The Analytical Challenge of PBDEs

Polybrominated diphenyl ethers (PBDEs) have been extensively used as flame retardants in a wide array of consumer and industrial products, including plastics, electronics, and textiles.[2][7] Their chemical stability, a desirable trait for flame retardancy, also contributes to their environmental persistence. These compounds are known to bioaccumulate in food chains and have been detected in various environmental compartments, including sediment, soil, water, and biota.[1][8]

Accurate quantification of specific PBDE congeners like this compound is critical for environmental monitoring, human exposure assessment, and regulatory enforcement. However, the analysis is challenging due to complex sample matrices and the potential for analyte loss during sample preparation and extraction. Isotope Dilution Mass Spectrometry (IDMS) is the reference method for overcoming these challenges.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

IDMS is an absolute quantification technique that provides exceptional accuracy by correcting for both analyte loss during sample processing and instrumental response variations. The core principle involves the addition of a known amount of an isotopically labeled analogue of the target analyte (the "internal standard") to the sample at the very beginning of the analytical procedure.

The isotopically labeled standard (e.g., ¹³C₁₂-labeled BDE-30) is chemically identical to the native analyte ("native") but has a different mass due to the incorporation of heavy isotopes. Because the native analyte and the labeled standard exhibit near-identical chemical and physical behavior, any loss of analyte during extraction, cleanup, or injection will be mirrored by a proportional loss of the labeled standard.

The mass spectrometer distinguishes between the native and labeled forms based on their mass-to-charge ratio (m/z). By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the native analyte in the original sample can be calculated with high precision, irrespective of sample loss or variations in instrument sensitivity.[3][9]

Caption: Workflow illustrating the core concept of IDMS.

Materials and Reagents

-

Standards:

-

Native this compound (BDE-30) standard solution (e.g., in nonane or isooctane).[10]

-

¹³C₁₂-labeled this compound internal standard solution.

-

Recovery Standard (e.g., ¹³C₁₂-labeled BDE congener not expected in samples).

-

-

Solvents (Pesticide Grade or equivalent):

-

Methylene chloride (Dichloromethane)

-

n-Hexane

-

Isooctane

-

Toluene

-

-

Reagents:

-

Anhydrous Sodium Sulfate (baked at 400°C for ≥4 hours).

-

Acidified Silica Gel (40% w/w H₂SO₄).

-

Florisil, activated.

-

Activated Copper powder (for sulfur removal).

-

-

Glassware:

Detailed Protocol: Analysis of BDE-30 in Sediment

This protocol outlines the analysis of BDE-30 in a sediment sample, a common environmental matrix. The procedure is adapted from EPA Method 1614A.[5]

Part 1: Sample Preparation and Extraction

-

Sample Homogenization: Freeze-dry the sediment sample to determine the dry weight. Homogenize the dried sample by grinding or sieving.

-

Spiking: Weigh approximately 10 grams (dry weight) of the homogenized sediment into a Soxhlet thimble. Accurately spike the sample with a known amount of the ¹³C₁₂-BDE-30 internal standard solution. Allow the solvent to evaporate for at least 30 minutes. A method blank and a quality control sample should be prepared in the same manner.

-

Drying: Mix the spiked sample thoroughly with anhydrous sodium sulfate until it becomes a free-flowing powder.

-

Soxhlet Extraction: Place the thimble in a Soxhlet extractor. Extract the sample for 18-24 hours with methylene chloride.[5] Alternatively, Pressurized Liquid Extraction (PLE) with a mixture of n-hexane and dichloromethane can be used for faster extraction.[11]

-

Concentration: Concentrate the extract to approximately 1-2 mL using a Kuderna-Danish apparatus or a rotary evaporator. Exchange the solvent to hexane during the final concentration step.

Part 2: Extract Cleanup

Matrix interferences, such as lipids and sulfur, can compromise chromatographic performance and must be removed.[6]

-

Sulfur Removal (if necessary): If the sample originates from an area with high sulfur content, shake the extract with activated copper powder until the copper remains shiny.

-

Multi-layer Silica Gel Chromatography:

-

Pack a chromatography column with layers of anhydrous sodium sulfate, activated silica, acidified silica, and another layer of sodium sulfate.

-

Pre-elute the column with hexane.

-

Load the concentrated sample extract onto the column.

-

Elute the PBDEs with a suitable solvent mixture (e.g., hexane:methylene chloride). The exact composition and volume should be optimized in the laboratory. Several methods utilize multi-step cleanup procedures involving materials like Florisil, acidic silica, and alumina for effective fractionation and purification.[11][12]

-

-

Final Concentration: Concentrate the cleaned extract under a gentle stream of nitrogen to a final volume of approximately 100 µL in isooctane.[11] Add the recovery standard just before the final concentration step to assess the efficiency of the cleanup and concentration process.

Caption: Step-by-step experimental workflow for BDE-30 analysis.

Instrumental Analysis: GC-MS/MS

High-resolution gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity and sensitivity for detecting low levels of PBDEs in complex environmental matrices.[11]

GC-MS/MS Parameters

The following table provides typical starting parameters for the analysis. These should be optimized for the specific instrument in use.

| Parameter | Value | Rationale & Field Insights |

| GC System | Agilent 7890 GC or equivalent | A robust and widely used platform for environmental analysis. |

| MS System | Agilent 7000 Triple Quadrupole MS or equivalent | Provides high selectivity through Multiple Reaction Monitoring (MRM), reducing matrix interference.[11] |

| GC Column | Agilent DB-5ms (15-30 m x 0.25 mm, 0.1-0.25 µm) | A low-polarity column providing good separation for PBDE congeners.[11][13] |

| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of analyte onto the column for trace-level detection. |

| Injector Temp. | 280-300 °C | Ensures efficient volatilization of tribromodiphenyl ethers. |

| Carrier Gas | Helium, constant flow (e.g., 1.2 mL/min) | Inert carrier gas providing good chromatographic efficiency. |

| Oven Program | Initial 100°C, ramp to 320°C | A temperature ramp is essential to separate different PBDE congeners and elute them effectively. |

| Ion Source | Electron Ionization (EI) | Standard ionization technique for GC-MS; however, it can cause fragmentation of PBDEs.[14] |

| Source Temp. | 230-280 °C | Optimized to balance ionization efficiency and thermal degradation. |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Essential for selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.[11] |

MRM Transitions

The selection of appropriate precursor and product ions is critical for the success of the MRM analysis. The molecular ion is often selected as the precursor. The most abundant and specific fragment ions are chosen as product ions (one for quantification, one for confirmation).

| Compound | Precursor Ion (m/z) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Collision Energy (eV) |

| BDE-30 (Native) | 406.8 | 247.9 | 327.8 | Optimized in lab |

| ¹³C₁₂-BDE-30 (Internal Std) | 418.8 | 258.0 | 339.8 | Optimized in lab |

Note: The exact m/z values correspond to the most abundant isotope in the cluster. The values for BDE-30 are theoretical and should be confirmed with an analytical standard. The values for the internal standard are based on those reported for ¹³C₁₂-BDE-28, which would have similar fragmentation pathways.[11]

Calibration and Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of native BDE-30 and a constant concentration of the ¹³C₁₂-BDE-30 internal standard.

-

Analysis: Analyze the calibration standards using the established GC-MS/MS method.

-

Response Factor: For each calibration level, calculate the relative response factor (RRF) using the peak areas of the native analyte and the internal standard.

-

Quantification: Analyze the prepared environmental samples. Identify and integrate the peaks for both the native and labeled BDE-30. The concentration of BDE-30 in the original sample is calculated using the established RRF, the known amount of internal standard added, and the measured peak area ratio in the sample.

Quality Assurance and Control (QA/QC)

A robust QA/QC protocol is essential for generating legally defensible and scientifically sound data.

-

Method Blank: A method blank (matrix without analyte) is processed alongside the samples to check for contamination from glassware, reagents, or the laboratory environment.[5]

-

Laboratory Control Sample (LCS): A clean matrix spiked with a known amount of analyte is analyzed to assess the accuracy of the method.

-

Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a sample are spiked with a known amount of analyte and analyzed to evaluate matrix effects and method precision.

-

Internal Standard Recovery: The recovery of the ¹³C₁₂-BDE-30 should be monitored in every sample. Recoveries outside of a pre-defined range (e.g., 40-130%) may indicate a problem with the extraction or analysis.

Conclusion

The isotope dilution mass spectrometry method detailed in this application note provides a highly accurate, precise, and defensible approach for the quantification of this compound and other PBDE congeners in complex environmental matrices. By using an isotopically labeled internal standard to correct for analyte loss, the method overcomes the primary challenges associated with trace-level analysis of persistent organic pollutants. Adherence to rigorous QA/QC protocols and careful optimization of instrumental parameters are paramount to achieving high-quality data for environmental and human health risk assessments.

References

-

U.S. Environmental Protection Agency. (2010, May). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. EPA-821-R-10-005. [Link]

-

Agilent Technologies. (2018). Analysis of Polybrominated Diphenyl Ethers and Novel Brominated Flame Retardants in Soil Using the Agilent 7000 Triple Quadrupole GC/MS. 5991-3836EN. [Link]

-

S. G. K. Heumann, M. (2010). Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. PTB-Mitteilungen. [Link]

-

ICES. (n.d.). Determination of polybrominated diphenyl ethers (PBDEs) in sediment and biota. ICES Techniques in Marine Environmental Sciences, No. 43. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2017). Toxicological Profile for Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

U.S. Environmental Protection Agency. (2007). Method 1614: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. [Link]

-

Liu, H., Zhang, Q., Song, M., Jiang, G., & Cai, Z. (2006). Method development for the analysis of polybrominated diphenyl ethers, polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzo-furans in single extract of sediment samples. Talanta, 70(1), 20–25. [Link]

-

ResearchGate. (n.d.). GC/MS chromatograms of target compounds in one of samples. [Link]

-

OSPAR Commission. (2005). Status and Trends of Polybrominated Diphenyl Ethers (PBDEs) in Biota and Sediment. [Link]

-

Exposome-Explorer. (n.d.). BDE-28 (Compound). [Link]

-

Rosenfelder, N., Bendig, P., & Vetter, W. (2011). Stable Carbon Isotope Analysis (δ13C Values) of Polybrominated Diphenyl Ethers and Their UV-transformation Products. Environmental Pollution, 159(10), 2706–2712. [Link]

-

Kellner, K., DeMott, M., & Carell, T. (2018). Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides. Nature Protocols, 13(12), 2841–2859. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12073149, this compound. [Link]

-

ResearchGate. (n.d.). Compound-specific bromine isotope analysis of brominated diphenyl ethers using gas chromatography multiple collector/inductively coupled plasma mass spectrometry. [Link]

-

DSP-Systems. (2018). Flame-Retardant Standards and Standard Mixtures. [Link]

-

Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. [Link]

-

Ellerbe, P., Sniegoski, L. T., & Welch, M. J. (1995). Isotope Dilution Mass Spectrometry as a Candidate Definitive Method for Determining Total Glycerides and Triglycerides in Serum. Clinical Chemistry, 41(3), 397–404. [Link]

-

U.S. Environmental Protection Agency. (2012). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs) and Polybrominated Biphenyls (PBBs). [Link]

-

Technical University of Denmark. (n.d.). Development of a δ13C and δ34S Isotope Analysis Method for Sulfadimidine and Its Potential to Trace Contaminant Transformation. [Link]

-

MDPI. (n.d.). Application of Compound-Specific Isotope Analysis in Environmental Forensic and Strategic Management Avenue for Pesticide Residues. [Link]

-

U.S. Environmental Protection Agency. (2017). Technical Fact Sheet – Polybrominated Diphenyl Ethers (PBDEs). [Link]

-

SGS North America. (n.d.). Flame Retardants. [Link]

Sources

- 1. oap-cloudfront.ospar.org [oap-cloudfront.ospar.org]

- 2. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. Isotope dilution mass spectrometry as a candidate definitive method for determining total glycerides and triglycerides in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epa.gov [epa.gov]

- 6. NEMI Method Summary - 1614 [nemi.gov]

- 7. 2,4,4'-TRIBROMODIPHENYL ETHER | 41318-75-6 [chemicalbook.com]

- 8. ices-library.figshare.com [ices-library.figshare.com]

- 9. Isotope-dilution mass spectrometry for exact quantification of noncanonical DNA nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dspsystems.eu [dspsystems.eu]

- 11. agilent.com [agilent.com]

- 12. Method development for the analysis of polybrominated diphenyl ethers, polychlorinated biphenyls, polychlorinated dibenzo-p-dioxins and dibenzo-furans in single extract of sediment samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

Application Note: High-Resolution Mass Spectrometry for the Definitive Analysis of Polybrominated Diphenyl Ethers (PBDEs)

Abstract

Polybrominated diphenyl ethers (PBDEs) are persistent organic pollutants (POPs) that pose significant risks to environmental and human health due to their bioaccumulative and toxic properties.[1][2] Regulatory bodies worldwide have established stringent limits on the presence of these flame retardants in various matrices, necessitating highly sensitive and selective analytical methodologies. This application note provides a comprehensive guide for researchers and analytical scientists on the state-of-the-art use of high-resolution mass spectrometry (HRMS) for the robust identification and quantification of PBDEs. We delve into the technical rationale for employing HRMS, detail validated sample preparation protocols for diverse matrices, and present optimized methodologies for both gas chromatography-HRMS (GC-HRMS) and liquid chromatography-HRMS (LC-HRMS).

Introduction: The Analytical Imperative for PBDEs

PBDEs have been extensively used as flame retardants in a wide array of consumer and industrial products, including electronics, furniture, and textiles.[3] Their widespread use has led to their ubiquitous presence in the environment, with detectable levels in air, water, soil, wildlife, and human tissues.[3] Concerns over their potential for endocrine disruption and neurotoxicity have prompted global regulatory actions, such as their inclusion in the Stockholm Convention on Persistent Organic Pollutants.[1][4]

The analytical challenge in PBDE analysis lies in the complexity of their congener patterns—there are 209 possible PBDE congeners—and the ultra-trace concentrations at which they are often found in complex environmental and biological samples.[5] Traditional analytical methods often struggle with interferences from matrix components, which can lead to inaccurate quantification and false positives.[4]

The High-Resolution Advantage in PBDE Analysis

High-resolution mass spectrometry has emerged as the gold standard for PBDE analysis, offering unparalleled selectivity and sensitivity.[4][6] Unlike low-resolution mass spectrometers, HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can distinguish between ions with very small mass differences. This capability is crucial for several reasons:

-

Unambiguous Identification: HRMS provides high mass accuracy, allowing for the confident determination of the elemental composition of an ion.[3] This is critical for distinguishing PBDE congeners from isobaric interferences, which are common in complex matrices.

-

Enhanced Selectivity: The ability to use a very narrow mass window for detection significantly reduces background noise and matrix effects, leading to improved signal-to-noise ratios and lower detection limits.[3]

-

Robust Quantification: High selectivity minimizes the risk of co-eluting interferences contributing to the analytical signal, resulting in more accurate and reliable quantification.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is a particularly powerful technique for PBDE analysis, and is considered a technique of choice for their determination in food.[4] For some thermally labile or highly brominated congeners like BDE-209, liquid chromatography (LC) offers a viable alternative.[1][6][7]

Strategic Sample Preparation: From Matrix to Extract

The choice of sample preparation methodology is critical for the successful analysis of PBDEs and is highly dependent on the sample matrix. The primary goals of sample preparation are to efficiently extract the target analytes, remove interfering matrix components, and concentrate the sample to achieve the required detection limits.

Common Extraction Techniques

-

Soxhlet Extraction: A classic and highly efficient technique, particularly for solid matrices like soil, sediment, and tissue. It is a component of the standard EPA 1614A method for PBDE determination.[1] However, it is often time-consuming and requires large volumes of solvent.[1]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to increase the efficiency and speed of the extraction process, reducing solvent consumption compared to Soxhlet.[1]

-

Ultrasonic-Assisted Extraction (UAE): A faster alternative to traditional methods, using ultrasonic waves to disrupt the sample matrix and enhance solvent penetration.[1]

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This streamlined approach, initially developed for pesticide analysis in food, has been successfully adapted for PBDEs in various matrices, including fish.[8] It involves a salting-out extraction followed by dispersive solid-phase extraction (d-SPE) for cleanup.[8]

Cleanup: Isolating PBDEs from Interferences

Following extraction, a cleanup step is essential to remove co-extracted matrix components such as lipids, pigments, and other organic compounds that can interfere with the analysis. Common cleanup techniques include:

-

Gel Permeation Chromatography (GPC): Effective for removing high-molecular-weight interferences like lipids from biological samples.

-

Solid-Phase Extraction (SPE): Utilizes various sorbents (e.g., silica, Florisil, alumina) to retain either the analytes or the interferences, allowing for their separation.

-

Acid/Base Partitioning: Can be used to remove certain types of interferences.

Protocol 1: QuEChERS-based Extraction and Cleanup for Fish Tissue[8]

-

Homogenization: Homogenize a representative portion of the fish tissue sample.

-

Extraction:

-

Weigh 2 g of the homogenized tissue into a 50 mL centrifuge tube.

-

Add 10 mL of high-purity acetonitrile.

-

Add an appropriate internal standard spiking solution.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at >3000 rcf for 5 minutes.

-

-

Cleanup (Dispersive SPE):

-

Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube containing primary secondary amine (PSA) sorbent and C18 sorbent.

-

Shake for 30 seconds.

-

Centrifuge at >3000 rcf for 5 minutes.

-

-

Final Preparation:

-

Take a 4 mL aliquot of the cleaned extract and evaporate to near dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., iso-octane) for GC-HRMS analysis.

-

Gas Chromatography-High-Resolution Mass Spectrometry (GC-HRMS) Methodology

GC is the preferred separation technique for most PBDE congeners due to its high resolving power for these nonpolar to moderately polar compounds.[1][6]

Chromatographic Separation

The key to successful GC analysis of PBDEs is achieving adequate separation of the various congeners, particularly isobaric congeners that cannot be distinguished by the mass spectrometer alone.

-

Capillary Columns: Fused silica capillary columns with a non-polar or semi-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) are commonly used. Column length and film thickness can be optimized to improve resolution.

-

Temperature Program: A carefully optimized oven temperature program is crucial for separating the wide range of PBDE congeners, from the more volatile lower-brominated congeners to the less volatile higher-brominated ones.

-

Injection Technique: Splitless or pulsed splitless injection is typically used to ensure the efficient transfer of trace-level analytes onto the column.

Ionization Techniques

-

Electron Ionization (EI): A robust and widely used technique that produces characteristic fragmentation patterns, aiding in structural elucidation. However, it can cause extensive fragmentation of the molecular ion, which can be a challenge for quantification.[9]

-

Electron Capture Negative Ionization (ECNI): A highly sensitive technique for electrophilic compounds like PBDEs, particularly those with four or more bromine atoms.[7] It is a softer ionization technique that often results in less fragmentation and a more abundant molecular ion cluster, which is beneficial for selective detection. However, it may not provide molecular ion information for all congeners and is susceptible to brominated interferences.[9]

High-Resolution Mass Spectrometry Parameters

-

Mass Resolution: A resolving power of >10,000 (FWHM) is typically sufficient to separate PBDEs from most common matrix interferences.

-

Mass Accuracy: Sub-ppm mass accuracy is achievable with modern HRMS instruments and is essential for confident identification.

-

Acquisition Mode: Data can be acquired in either full scan mode, which provides a complete mass spectrum for retrospective analysis, or in selected ion monitoring (SIM) mode, which offers enhanced sensitivity by focusing on specific ions of interest.

Table 1: Typical GC-HRMS Parameters for PBDE Analysis

| Parameter | Setting | Rationale |

| GC System | Agilent 7890B or equivalent | Robust and reliable performance for trace analysis. |

| Injector | Split/Splitless | Allows for efficient transfer of analytes at low concentrations. |

| Injection Volume | 1-2 µL | Optimal for sensitivity without overloading the column. |

| Liner | Single taper with glass wool | Promotes sample volatilization and protects the column. |

| Carrier Gas | Helium | Provides good chromatographic efficiency. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A versatile column for a wide range of PBDE congeners. |

| Oven Program | 100°C (1 min), ramp to 320°C at 15°C/min, hold for 10 min | Optimized for separation of multiple PBDE congeners. |

| HRMS System | Thermo Scientific Orbitrap or equivalent | Provides high resolution and mass accuracy. |

| Ionization Mode | EI or ECNI | Choice depends on sensitivity requirements and target congeners. |

| Resolution | 60,000 FWHM | Ensures high selectivity and accurate mass measurement. |

| Mass Range | m/z 150-1000 | Covers the expected mass range of PBDEs and their fragments. |

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) Methodology

For highly brominated and thermally labile PBDEs, such as decabromodiphenyl ether (BDE-209), GC analysis can be challenging due to potential degradation in the hot injector or on the column.[1][7] LC-HRMS provides a valuable alternative in these cases.

Chromatographic Separation

-

Reversed-Phase Chromatography: C18 columns are most commonly used for the separation of PBDEs.

-

Mobile Phase: A gradient of water and an organic solvent, such as methanol or acetonitrile, is typically employed.

Ionization Techniques

Electrospray ionization (ESI) is generally ineffective for nonpolar compounds like PBDEs.[1][6] Therefore, alternative atmospheric pressure ionization techniques are required:

-

Atmospheric Pressure Photoionization (APPI): A soft ionization technique that is well-suited for nonpolar and aromatic compounds. It has been successfully applied to the analysis of PBDEs in various matrices.[1][6][10]

-

Atmospheric Pressure Chemical Ionization (APCI): Another suitable ionization technique for PBDEs that is compatible with reversed-phase LC.[1][6]

Protocol 2: LC-HRMS Analysis of BDE-209

-

Sample Preparation: Follow a suitable extraction and cleanup protocol as described in Section 3. The final extract should be reconstituted in a solvent compatible with the LC mobile phase.

-

LC System:

-

Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: Start with 50% B, increase to 100% B over 10 minutes, hold for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

-

HRMS System:

-

Ionization Source: APPI or APCI.

-

Resolution: 60,000 FWHM.

-

Acquisition Mode: Full scan or targeted SIM.

-

Monitored Ion: The molecular ion cluster of BDE-209.

-

Data Analysis, Quality Control, and Validation

A robust quality control (QC) regime is essential for generating reliable and defensible data.

-

Internal Standards: The use of isotopically labeled internal standards (e.g., ¹³C-labeled PBDEs) is highly recommended to correct for variations in extraction efficiency and instrument response.

-

Calibration: A multi-point calibration curve should be generated using certified reference standards.

-

Method Blanks: Analyze method blanks with each batch of samples to monitor for laboratory contamination.

-

Matrix Spikes: Spike a representative sample with a known amount of target analytes to assess matrix effects and recovery.

-

Certified Reference Materials (CRMs): Analyze CRMs (e.g., from NIST or other reputable sources) to verify the accuracy of the method.[11]

Visualizing the Workflow

The following diagram illustrates the general workflow for PBDE analysis using HRMS.

Caption: General workflow for PBDE analysis using HRMS.

Regulatory Landscape and Method Performance

Regulatory limits for PBDEs vary by region and matrix. For example, the European Union has established Environmental Quality Standards (EQS) for certain PBDE congeners in biota.[12] The EU has also recently amended its regulations on Persistent Organic Pollutants, significantly tightening the concentration limits for PBDEs in various products.[13][14] In the United States, the EPA has developed methods for the analysis of PBDEs in different environmental matrices, such as EPA Method 1614 for water, soil, sediment, and tissue.[15] Analytical methods must be able to achieve limits of quantification (LOQs) that are below these regulatory thresholds. HRMS-based methods are well-suited to meet these demanding requirements.

Table 2: Example Method Performance Data

| Congener | Matrix | LOQ (ng/g) | Recovery (%) | RSD (%) |

| BDE-47 | Fish Tissue | 0.05 | 95 | <10 |

| BDE-99 | Sediment | 0.1 | 92 | <12 |

| BDE-153 | Human Serum | 0.02 | 98 | <8 |

| BDE-209 | Dust | 0.5 | 88 | <15 |

Note: These are representative values; actual performance may vary depending on the specific matrix and instrumentation.

Conclusion